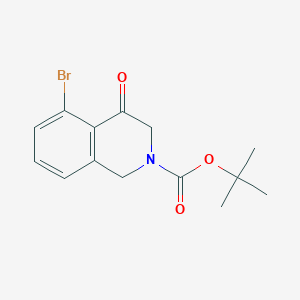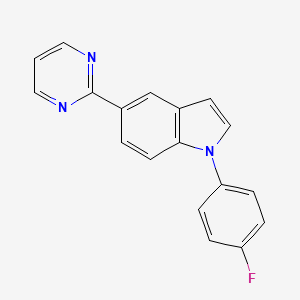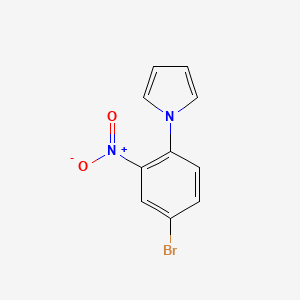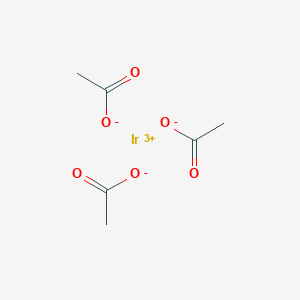
Iridium(3+);triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iridium(3+);triacetate can be synthesized through several methods. One common approach involves reacting iridium metal powder with acetic acid. The reaction typically requires heating and the presence of an oxidizing agent to facilitate the formation of the iridium(III) acetate complex . Another method involves the reaction of an iridium compound with an alkaline compound in a protic solvent, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using iridium metal or iridium-containing compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Iridium(3+);triacetate undergoes various types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it helps in the reduction of substrates.
Substitution: This compound can undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products are often oxidized forms of the substrates, while in reduction reactions, the products are reduced forms .
Aplicaciones Científicas De Investigación
Iridium(3+);triacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of iridium(3+);triacetate involves its ability to act as a catalyst in various chemical reactions. In biological systems, it can induce oxidative stress in cells, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) that cause damage to cellular components, such as proteins, lipids, and DNA . The compound targets mitochondrial proteins, leading to changes in mitochondrial function and ultimately cell death .
Comparación Con Compuestos Similares
Iridium(3+);triacetate is unique compared to other iridium compounds due to its specific coordination structure and reactivity. Similar compounds include:
Iridium(III) chloride: Used in similar catalytic applications but has different solubility and reactivity properties.
Iridium(III) oxide: Known for its use in electrochemical applications, particularly in oxygen evolution reactions.
Iridium(III) carbonyl complexes: These complexes are used in homogeneous catalysis and have different photophysical properties compared to this compound.
This compound stands out due to its versatility in both chemical and biological applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H9IrO6 |
|---|---|
Peso molecular |
369.35 g/mol |
Nombre IUPAC |
iridium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Ir/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clave InChI |
KZLHPYLCKHJIMM-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


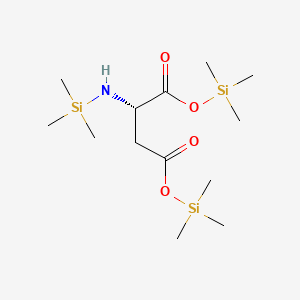
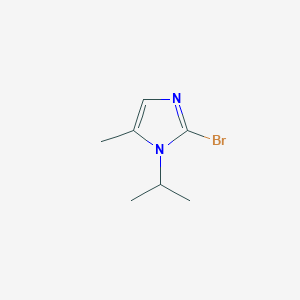
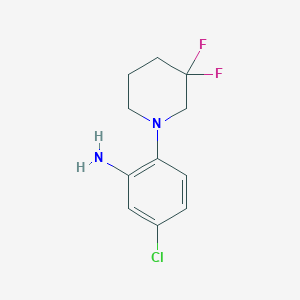
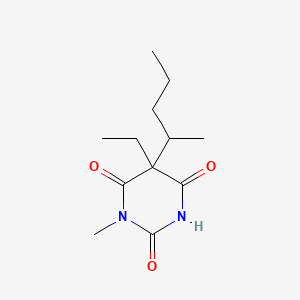
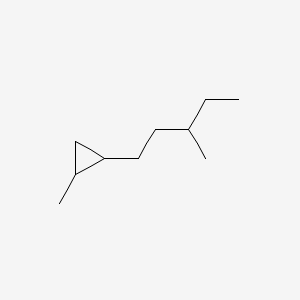
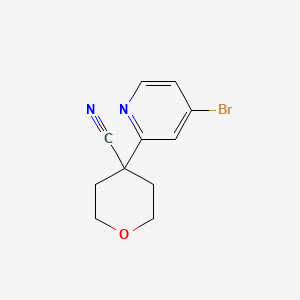

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
